N-(3-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-(3-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds like “N-(3-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” often target proteins or enzymes in the body due to their ability to form stable interactions with amino acid residues in the active site of the target protein .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The specific mode of action would depend on the exact nature of the target and the structural features of the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit the enzyme and disrupt the pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of polar groups could enhance solubility and absorption, while the presence of metabolically labile groups could affect the metabolic stability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its target and the specific biochemical pathways it affects. This could range from changes in cellular signaling to alterations in cell metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s stability, while the presence of other proteins could affect its binding to its target .
Biological Activity
N-(3-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C21H22ClN3O3
- Molecular Weight : 399.88 g/mol
- Purity : Typically 95%
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes in biological systems. The compound likely engages in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with target sites on proteins. This interaction can lead to inhibition or modulation of various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 7.81 μM |
Staphylococcus epidermidis | 15.62 μM |
These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at low concentrations (MIC = 7.81 μM), suggesting its potential as a therapeutic agent against infections caused by this pathogen.
- Cytotoxicity Assessment : In vitro studies have shown that compounds in the quinazoline class often exhibit low cytotoxicity while maintaining potent biological activity. This characteristic makes them attractive candidates for further drug development aimed at treating bacterial infections without significant toxicity to human cells .
- Structure-Activity Relationship (SAR) : The presence of the chlorobenzyl group is believed to enhance lipophilicity and receptor interaction, which may contribute to the compound's biological efficacy. Variations in substituents on the quinazoline ring can lead to differences in potency and selectivity against various biological targets.
Future Directions
Given its promising antibacterial properties and low cytotoxicity profile, this compound warrants further investigation. Future studies should focus on:
- In Vivo Efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antibacterial action.
- Optimization of Structure : Modifying the chemical structure to enhance potency and reduce potential side effects.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-2-3-4-10-25-20(27)17-9-8-15(12-18(17)24-21(25)28)19(26)23-13-14-6-5-7-16(22)11-14/h5-9,11-12H,2-4,10,13H2,1H3,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGAVNUOEOLMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC(=CC=C3)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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